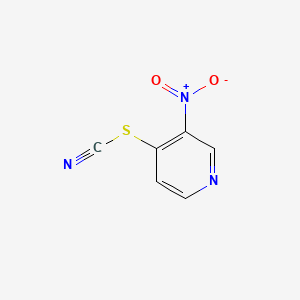
Thiocyanic acid, 3-nitro-4-pyridinyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiocyanic acid, 3-nitro-4-pyridinyl ester is a chemical compound with the molecular formula C6H3N3O3S It is an ester of thiocyanic acid and is characterized by the presence of a nitro group and a pyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 3-nitro-4-pyridinyl ester typically involves the reaction of thiocyanic acid with 3-nitro-4-pyridinol. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Thiocyanic acid, 3-nitro-4-pyridinyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the thiocyanate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 3-amino-4-pyridinyl thiocyanate.
Substitution: Formation of substituted thiocyanates depending on the nucleophile used.
科学的研究の応用
Thiocyanic acid, 3-nitro-4-pyridinyl ester has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of thiocyanic acid, 3-nitro-4-pyridinyl ester involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the thiocyanate group can act as a nucleophile or electrophile in various chemical reactions. The compound’s effects are mediated through pathways involving electron transfer and nucleophilic substitution.
類似化合物との比較
Similar Compounds
Thiocyanic acid, 2,4-dinitrophenyl ester: Similar in structure but with two nitro groups on the phenyl ring.
Thiocyanic acid, ethyl ester: Contains an ethyl group instead of a pyridinyl group.
Thiocyanic acid, octyl ester: Contains an octyl group instead of a pyridinyl group.
Uniqueness
Thiocyanic acid, 3-nitro-4-pyridinyl ester is unique due to the presence of both a nitro group and a pyridinyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
特性
CAS番号 |
98130-83-7 |
|---|---|
分子式 |
C6H3N3O2S |
分子量 |
181.17 g/mol |
IUPAC名 |
(3-nitropyridin-4-yl) thiocyanate |
InChI |
InChI=1S/C6H3N3O2S/c7-4-12-6-1-2-8-3-5(6)9(10)11/h1-3H |
InChIキー |
CEJLFJXHCYGBNS-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1SC#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



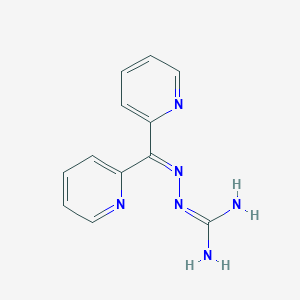
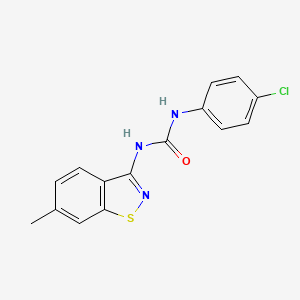
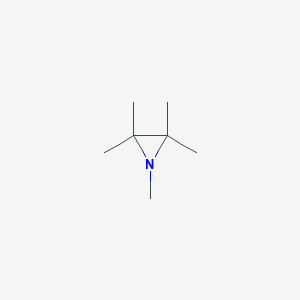
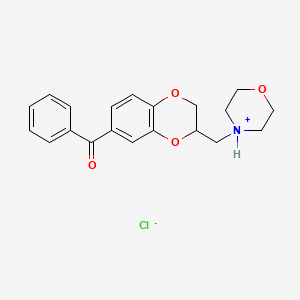
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
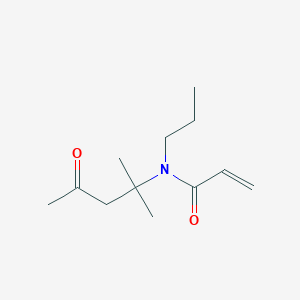
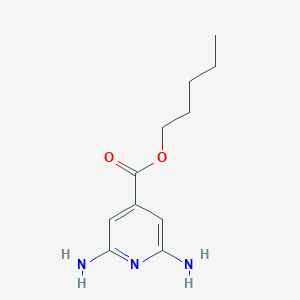
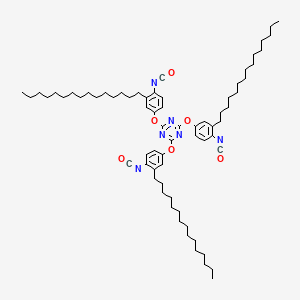


![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)
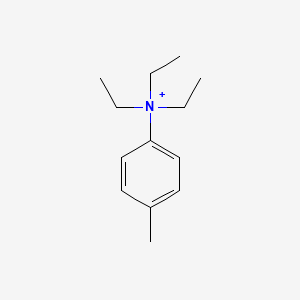
![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)
